5-Chloro-8-iodoimidazo[1,2-c]pyrimidine

Catalog No.
S3201050
CAS No.
2374134-99-1
M.F
C6H3ClIN3
M. Wt
279.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-8-iodoimidazo[1,2-c]pyrimidine

CAS Number

2374134-99-1

Product Name

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine

IUPAC Name

5-chloro-8-iodoimidazo[1,2-c]pyrimidine

Molecular Formula

C6H3ClIN3

Molecular Weight

279.47

InChI

InChI=1S/C6H3ClIN3/c7-6-10-3-4(8)5-9-1-2-11(5)6/h1-3H

InChI Key

SDMKKGSEIFPLDP-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C(=CN=C2Cl)I

Solubility

not available

Imidazo[1,2-a]pyridines in Medicinal Chemistry

Imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds. They have huge applications in medicinal chemistry and drug molecule production . The imidazo[1,2-a]pyridine core structure is present in some established drugs such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) .

Pyrimidines in Anti-inflammatory Activities

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Imidazo[1,2-a]pyridines in Organic Synthesis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Imidazo[1,2-a]pyridines in Anticancer Research

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range pharmacological activities. In a study, two series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated in breast cancer cells for their antiproliferative potential .

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine family. This compound features a fused imidazole and pyrimidine ring, characterized by the presence of chlorine and iodine substituents at the 5 and 8 positions, respectively. Its molecular formula is C7_7H4_4ClIn_nN3_3, and it exhibits significant interest in medicinal chemistry due to its structural uniqueness and potential biological activities.

The chemical reactivity of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine includes electrophilic aromatic substitution reactions, particularly halogenation and nucleophilic substitutions. The presence of halogen atoms enhances its reactivity, allowing it to participate in various coupling reactions. For instance, it can undergo cross-coupling reactions with organometallic reagents to form more complex structures, which are essential in drug discovery and development .

5-Chloro-8-iodoimidazo[1,2-c]pyrimidine has been evaluated for its biological properties, particularly in the context of anti-cancer activity. Compounds in this class have shown promise as inhibitors of specific kinases involved in cancer progression. The unique combination of halogen substituents may contribute to its ability to interact with biological targets effectively .

The synthesis of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine typically involves several key steps:

  • Iodination: The introduction of iodine at the 8-position can be achieved through mild iodination methods using iodine monochloride or other iodinating agents.
  • Chlorination: Chlorine can be introduced at the 5-position via electrophilic chlorination using reagents like phosphorus oxychloride.
  • Cyclization: The final compound is often obtained through cyclization reactions involving appropriate precursors such as guanidine derivatives or other nitrogen-containing compounds .

This compound finds applications primarily in medicinal chemistry. Its derivatives are being investigated for their potential as:

  • Anticancer agents: Targeting specific pathways involved in tumor growth.
  • Antimicrobial agents: Exhibiting activity against certain bacterial strains.
  • Pharmaceutical intermediates: Serving as building blocks for more complex therapeutic compounds .

Interaction studies involving 5-chloro-8-iodoimidazo[1,2-c]pyrimidine often focus on its binding affinity to various biological targets, including enzymes and receptors. Research indicates that this compound can effectively inhibit certain kinases, suggesting its potential role in targeted cancer therapies. Studies using molecular docking techniques have provided insights into the binding modes and affinities of this compound with various protein targets .

Several compounds share structural similarities with 5-chloro-8-iodoimidazo[1,2-c]pyrimidine. These include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-8-iodoimidazo[1,2-c]pyrimidineBromine at the 5-positionPotentially different biological activity
7-Chloro-8-iodoimidazo[1,2-c]pyrimidineChlorine at the 7-positionVarying kinase inhibition profiles
5-Chloroimidazo[1,2-c]pyrimidineNo iodine substituentLacks halogen diversity affecting reactivity

These compounds highlight the uniqueness of 5-chloro-8-iodoimidazo[1,2-c]pyrimidine due to its specific halogenation pattern, which may influence both its chemical reactivity and biological activity.

XLogP3

2.7

Dates

Modify: 2023-08-18

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